9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is a complex compound with a molecular formula of C18H10N4 . It has an average mass of 282.299 Da and a monoisotopic mass of 282.090546 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a large aromatic system and multiple nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as triazines and tetrazines, often involve inverse electron-demand Diels–Alder reactions . These reactions can lead to the formation of mono-, di-, and triazines with functional substituents from both the initial azine and the dienophile .Scientific Research Applications
Drug Delivery Systems
A study demonstrates the use of pyrenyl derivatives, including biologically relevant structures, for drug delivery by encapsulation in a water-soluble metalla-cage. This encapsulation technique offers a promising approach for enhancing the solubility and delivery of lipophilic drugs, highlighting its potential application in cancer treatment. The encapsulated compounds displayed increased cytotoxicity against human ovarian A2780 cancer cells compared to the empty cage, suggesting a potential for improved therapeutic efficacy in cancer treatment (Mattsson et al., 2010).
Photoluminescence and Quantum Efficiency
Another research focus is on the synthesis and characterization of high quantum efficiency pure-red emitting Eu(iii) fluorinated β-diketone complexes. The study explores the photoluminescence properties and intensity parameters of these complexes, which are synthesized using 2-(1H-imidazol-2-yl)pyridine and related compounds. This research contributes to the development of advanced materials for optoelectronic applications, offering insights into the design of efficient light-emitting devices (Bhat & Iftikhar, 2019).
Hydrogen-Bonded Crystal Engineering
Surrogates of 2,2′-Bipyridine, designed to chelate Ag(I) and create metallotectons, are explored for their potential in engineering hydrogen-bonded crystals. The study investigates the ability of these compounds to react with metals to generate structures held together by coordinative interactions and hydrogen bonds. This research has implications for the design and development of new materials with potential applications in catalysis, molecular recognition, and structural chemistry (Duong et al., 2011).
DNA Interactions and Antiviral Activity
Research into the DNA interactions of cobalt(III) mixed-polypyridyl complexes containing asymmetric ligands, including 3-(pyridine-2-yl)-as-triazino[5,6-f]acenaphthylene, reveals significant insights into the binding affinity of these complexes to DNA. The study assesses their potential for inducing structural changes in DNA, which could have implications for the development of new antiviral and anticancer agents. The complexes were found to promote cleavage of plasmid DNA, suggesting a mechanism for their antiviral and anticancer activities (Wang et al., 2004).
Synthesis and Antimicrobial Activity
The synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the antimicrobial potential of compounds incorporating the 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine scaffold. These compounds have been evaluated for their antimicrobial activity, revealing promising results against various pathogens. This line of research contributes to the ongoing search for new antimicrobial agents to combat resistant bacterial and fungal infections (Abdel-rahman et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLITGWKYIHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.